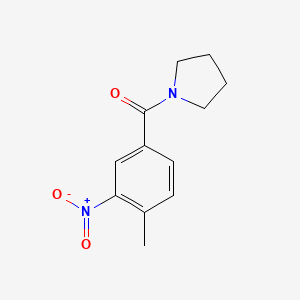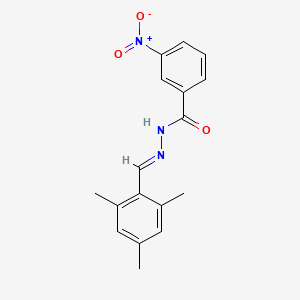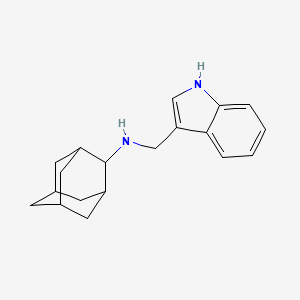![molecular formula C17H26N4O3S B5524705 (1R*,5R*)-3-[(dimethylamino)sulfonyl]-N-methyl-N-phenyl-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5524705.png)
(1R*,5R*)-3-[(dimethylamino)sulfonyl]-N-methyl-N-phenyl-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to the specified molecule typically involves intricate organic synthesis routes, incorporating steps like amide formation, cyclization, and functional group transformations. For example, the synthesis of related diazabicyclo nonane derivatives has been achieved through methods that involve the formation of amides from diazabicyclo nonane carboxamide precursors, followed by detailed structural and conformational studies (Fernández et al., 1992).
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by their conformational behavior, where the diazabicyclo nonane core often adopts a flattened chair-chair conformation. This conformational preference is influenced by the substituents attached to the core structure, as seen in X-ray diffraction studies (Fernández et al., 1992).
Chemical Reactions and Properties
Compounds containing the diazabicyclo nonane scaffold participate in various chemical reactions, reflecting their reactivity and interaction with different chemical entities. The nature of substituents, such as the dimethylamino sulfonyl group, plays a significant role in determining the compound's chemical behavior and its interactions with biological targets (Eibl et al., 2013).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments and for applications in material science. The crystal structure, in particular, provides insights into the molecular conformation and potential intermolecular interactions within the solid state (Fernández et al., 1992).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and stability under various conditions, are essential for the compound's applications in synthesis and its behavior in biological systems. These properties are influenced by the structure of the diazabicyclo nonane core and the nature of its substituents (Eibl et al., 2013).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- Research has explored the synthesis and structural analysis of derivatives similar to the compound , focusing on diazabicyclo[3.2.2]nonane derivatives. These studies provide insights into the conformational preferences and structural characteristics of these compounds, which are crucial for understanding their interactions and potential applications in materials science and medicinal chemistry. For instance, the synthesis and conformational study of amides derived from 3,7-dimethyl-9-amino-3,7-diazabicyclo[3.3.1]nonane-9-carboxamide have been documented, highlighting the preferred flattened chair-chair conformation with equatorial methyl groups and the carboxamido group's orientation (Fernández et al., 1992).
Pharmacological Applications
- The diazabicyclo[3.3.1]nonane scaffold, similar to the one in the compound of interest, has been utilized in the development of ligands with higher affinities and subtype selectivity for nicotinic acetylcholine receptors (nAChRs). The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents has been studied, demonstrating the scaffold's potential in designing selective nAChR ligands (Eibl et al., 2013).
Antimicrobial Activity
- Novel derivatives have been synthesized and evaluated for their antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The research indicates the potential of these compounds in developing new antimicrobial agents (Ghorab et al., 2017).
Material Science
- Studies have also delved into the synthesis of aromatic polymers containing structures related to the compound . These polymers, featuring long alkyl side chains and triazine rings, have applications in material science, particularly due to their solubility and thermal stability characteristics (Lin et al., 1990).
Antitumor Activity
- The structural motif of diazabicyclo[3.3.1]nonane has been explored for its role in antitumor activity. Research focusing on indolyl-1,3-diazaadamantanes, which share a resemblance in structural complexity, indicates the potential for discovering effective antitumor materials by manipulating functional groups (Chachoyan et al., 1991).
Eigenschaften
IUPAC Name |
(1R,5R)-3-(dimethylsulfamoyl)-N-methyl-N-phenyl-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O3S/c1-18(2)25(23,24)20-11-14-9-10-16(13-20)21(12-14)17(22)19(3)15-7-5-4-6-8-15/h4-8,14,16H,9-13H2,1-3H3/t14-,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJAXLCBSVUIJK-GOEBONIOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CC2CCC(C1)N(C2)C(=O)N(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)S(=O)(=O)N1C[C@@H]2CC[C@H](C1)N(C2)C(=O)N(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5524636.png)
![ethyl 4-{[(2-anilino-5-pyrimidinyl)carbonyl]amino}-1-piperidinecarboxylate](/img/structure/B5524637.png)
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(2-fluorobenzylidene)acetohydrazide](/img/structure/B5524641.png)


![N-[rel-(3R,4S)-1-cyclopentyl-4-cyclopropyl-3-pyrrolidinyl]-4,4,4-trifluorobutanamide hydrochloride](/img/structure/B5524668.png)

![2,2-dimethyl-5-(2-quinolinyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5524699.png)
![2-{[5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-4-quinolinylacetamide](/img/structure/B5524710.png)
![methyl 2-(2-isobutyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)nicotinate](/img/structure/B5524719.png)

![1-(3-chlorophenyl)-5-methyl-4-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-2-piperazinone](/img/structure/B5524728.png)
![(1R*,5R*)-6-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5524733.png)